Cyclopentylmethanesulfonyl Chloride

Description

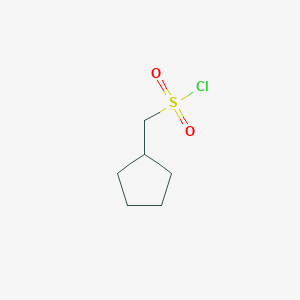

Structure

3D Structure

Properties

IUPAC Name |

cyclopentylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c7-10(8,9)5-6-3-1-2-4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKELTSTWLHPFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370715 | |

| Record name | Cyclopentylmethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242459-85-4 | |

| Record name | Cyclopentylmethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentylmethanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Cyclopentylmethanesulfonyl Chloride (CpMsCl)

Executive Summary: The Lipophilic Tuner

Cyclopentylmethanesulfonyl chloride (CpMsCl) [CAS: 242459-85-4] is a specialized sulfonylating reagent used extensively in medicinal chemistry to introduce the cyclopentylmethylsulfonyl moiety. Unlike simple alkyl sulfonyl chlorides (e.g., methanesulfonyl chloride), CpMsCl offers a unique structural advantage: it introduces a lipophilic, non-aromatic spacer that modulates physicochemical properties (LogP, solubility) without the metabolic liability often associated with aromatic rings or linear alkyl chains.

This guide provides a rigorous technical analysis of CpMsCl, focusing on its structural synthesis, reactivity profiling, and application in Structure-Activity Relationship (SAR) campaigns.

Chemical Identity & Structural Analysis[1][2]

Physicochemical Profile

CpMsCl is a moisture-sensitive liquid.[1][2] Its structure features a sulfonyl chloride head group tethered to a cyclopentyl ring via a methylene spacer. This "neopentyl-like" arrangement confers distinct steric protection to the sulfur center compared to direct cycloalkyl attachment.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 242459-85-4 |

| Molecular Formula | C₆H₁₁ClO₂S |

| Molecular Weight | 182.67 g/mol |

| SMILES | O=S(Cl)(=O)CC1CCCC1 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~110°C (at reduced pressure, predicted) |

| Density | ~1.28 g/cm³ (predicted) |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂), Moisture Sensitive |

Structural Conformation

The methylene spacer (-CH2-) acts as a hinge, decoupling the sulfonyl group from the steric bulk of the cyclopentyl ring.

-

Ring Puckering: The cyclopentyl ring exists in a dynamic "envelope" conformation, reducing planarity and improving solubility in organic solvents compared to cyclohexyl analogs.

-

Electronic Environment: The sulfonyl chloride group is highly electrophilic. The inductive effect of the alkyl group is weak, making the sulfur center susceptible to rapid nucleophilic attack.

Synthesis & Production Protocols

The synthesis of CpMsCl typically proceeds via the activation of its sulfonate salt precursor. This method is preferred over direct oxidative chlorination of thiols for scale-up due to better safety profiles and odor control.

Primary Route: Activation of Sodium Sulfonate

Precursor: Sodium cyclopentylmethanesulfonate [CAS: 242459-84-3].

Reagents & Materials

-

Substrate: Sodium cyclopentylmethanesulfonate (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂, 3.0 eq) or Oxalyl Chloride ((COCl)₂, 1.5 eq)

-

Catalyst: N,N-Dimethylformamide (DMF, 0.05 eq - catalytic)

-

Solvent: Dichloromethane (DCM) or Toluene (for higher temps)

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer.

-

Suspension: Charge the flask with Sodium cyclopentylmethanesulfonate (10 g, 53.7 mmol) and anhydrous Toluene (100 mL).

-

Activation: Add catalytic DMF (0.2 mL). This forms the reactive Vilsmeier-Haack intermediate with the chlorinating agent.

-

Addition: Add Thionyl Chloride (11.7 mL, 161 mmol) dropwise via an addition funnel over 30 minutes at 0°C. Caution: Gas evolution (SO₂).

-

Reaction: Warm the mixture to room temperature, then heat to reflux (85°C) for 3–4 hours. The suspension will thin as the inorganic salts (NaCl) precipitate and the product dissolves.

-

Workup: Cool to room temperature. Filter off the inorganic salts under nitrogen.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove solvent and excess SOCl₂.

-

Purification: Vacuum distillation is recommended for high purity, though the crude oil is often sufficient for immediate coupling.

Synthesis Workflow Diagram

Figure 1: Conversion of the sulfonate salt to the sulfonyl chloride via thionyl chloride activation.

Reactivity & Medicinal Chemistry Applications[3][5][6][7]

The Sulfonylation Mechanism

CpMsCl reacts primarily via a Nucleophilic Acyl Substitution mechanism (specifically at the Sulfur center). The reaction with amines (to form sulfonamides) is the most critical application in drug discovery.

Key Mechanism Steps:

-

Nucleophilic Attack: The amine nitrogen attacks the sulfur atom, forming a pentavalent intermediate.

-

Elimination: The chloride ion is expelled, reforming the S=O bond.[3]

-

Deprotonation: A base (TEA/DIPEA) scavenges the acidic proton to form the stable sulfonamide.

Protocol: Sulfonamide Library Synthesis

Objective: Coupling CpMsCl with a secondary amine (e.g., Piperidine derivative).

-

Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.5 mmol).

-

Coupling: Cool to 0°C. Add CpMsCl (1.1 mmol) dropwise.

-

Monitoring: Stir at RT for 2 hours. Monitor via TLC or LCMS (observe mass shift M+146).

-

Quench: Add saturated NaHCO₃ solution. Extract with DCM.

Mechanistic Pathway Diagram

Figure 2: Nucleophilic substitution pathway for sulfonamide formation.

Medicinal Chemistry Utility: The "Lipophilic Spacer"

In SAR (Structure-Activity Relationship) studies, replacing a standard methyl or phenyl group with the cyclopentylmethyl moiety often yields specific benefits:

-

Metabolic Stability: The cycloalkyl ring is less prone to oxidative metabolism (CYP450) than linear alkyl chains.

-

Hydrophobic Filling: The puckered ring fills hydrophobic pockets (e.g., in GPCRs or Kinases) more effectively than planar phenyl rings.

-

Solubility: It disrupts crystal packing compared to flat aromatic analogs, often improving thermodynamic solubility.

Handling, Safety & Stability

Stability Profile

-

Hydrolysis: CpMsCl hydrolyzes rapidly in water to form cyclopentylmethanesulfonic acid and HCl.

-

Thermal: Stable up to ~100°C, but prolonged heating can cause desulfonylation (loss of SO₂).

Safety Precautions

-

Corrosivity: Causes severe skin burns and eye damage.[1]

-

Inhalation: Vapors are lachrymatory and toxic. All operations must be performed in a functioning fume hood.[1]

-

Neutralization: Spills should be neutralized with dilute sodium carbonate or bicarbonate solution.

References

-

Chemical Identity & Properties

-

Precursor Synthesis (Sulfonate Salt)

-

General Synthesis of Sulfonyl Chlorides

- Source: Organic Syntheses, Coll. Vol. 4, p.693 (1963). "Methanesulfonyl Chloride Synthesis Protocol (Adapted)."

-

URL:[Link]

-

Mechanistic Insight (Sulfonylation)

- Source: Common Organic Chemistry. "Amine to Sulfonamide Reaction Mechanism."

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CYCLOPENTYLMAGNESIUM CHLORIDE | 32916-51-1 [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. CYCLOPENTYL-METHANESULFONYL CHLORIDE | CAS#:242459-85-4 | Chemsrc [chemsrc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 242459-85-4|this compound|BLD Pharm [bldpharm.com]

Stability of Cyclopentylmethanesulfonyl Chloride Under Acidic Conditions: An In-depth Technical Guide

Introduction: The Critical Role of Sulfonyl Chlorides in Modern Drug Discovery

Sulfonyl chlorides are a cornerstone of medicinal chemistry, serving as highly versatile electrophilic building blocks for the synthesis of a wide array of pharmaceutical compounds.[1][2] Their reactivity allows for the facile formation of sulfonamides, a privileged functional group found in numerous approved drugs, including antibacterials, diuretics, and hypoglycemics.[1][3] Cyclopentylmethanesulfonyl chloride, in particular, is a valuable reagent for introducing a lipophilic cyclopentylmethyl group, which can enhance a drug candidate's metabolic stability and cell permeability.[4] As drug molecules are often exposed to acidic environments during synthesis, formulation, and even physiological transit, a thorough understanding of the stability of key intermediates like this compound under such conditions is paramount for robust process development and ensuring the quality of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the factors governing the stability of this compound in acidic media. We will delve into the mechanistic underpinnings of its potential degradation pathways and present a detailed, self-validating experimental protocol for researchers and drug development professionals to rigorously assess its stability profile.

Theoretical Framework: Understanding the Reactivity of Sulfonyl Chlorides

The sulfur atom in a sulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This inherent reactivity is the basis for its utility in synthesis but also renders it susceptible to nucleophilic attack, most notably by water, leading to hydrolysis.

General Mechanism of Sulfonyl Chloride Hydrolysis

The hydrolysis of a sulfonyl chloride typically proceeds via a nucleophilic substitution reaction at the sulfur center.[5] In acidic or neutral aqueous conditions, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group and deprotonation to yield the corresponding sulfonic acid and hydrochloric acid.[5]

The general stability of sulfonyl halides decreases in the order: fluorides > chlorides > bromides > iodides.[6] While sulfonyl chlorides are generally more stable than their acyl chloride counterparts, their susceptibility to hydrolysis is a critical consideration.[7][8]

Potential Degradation Pathways of this compound Under Acidic Conditions

The primary degradation pathway for this compound in an acidic aqueous environment is hydrolysis to form cyclopentylmethanesulfonic acid.

Acid-Catalyzed Hydrolysis

While sulfonyl chloride hydrolysis can occur in neutral water, the reaction can be influenced by pH. However, unlike some other functional groups, the hydrolysis of many sulfonyl chlorides does not show strong acid catalysis. The reaction rate is often more dependent on the water concentration and temperature. It is crucial to experimentally determine the kinetics under specific acidic conditions to understand the degradation profile fully.

The proposed mechanism for the hydrolysis of this compound is illustrated below:

Sources

- 1. nbinno.com [nbinno.com]

- 2. d-nb.info [d-nb.info]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity Profile of Cyclopentylmethanesulfonyl Chloride

Introduction: Unveiling a Versatile Synthetic Building Block

Cyclopentylmethanesulfonyl chloride, a prominent member of the sulfonyl chloride family, has emerged as a versatile reagent in modern organic synthesis. Its unique structural features—a flexible cyclopentyl ring tethered to a highly electrophilic sulfonyl chloride moiety—confer a desirable balance of lipophilicity and reactivity. This combination makes it a valuable building block, particularly in the fields of medicinal chemistry and agrochemical development, where precise modulation of a molecule's properties is paramount.

This technical guide provides a comprehensive exploration of the reactivity profile of this compound. We will delve into its synthesis, core reaction pathways, and practical applications, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this potent synthetic tool.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 242459-85-4 |

| Molecular Formula | C₆H₁₁ClO₂S |

| Molecular Weight | 182.67 g/mol |

| Appearance | Liquid |

| Storage Conditions | 0-8°C |

Synthesis of this compound: A Practical Approach

While multiple routes to sulfonyl chlorides exist, a common and reliable method for preparing alkyl sulfonyl chlorides like this compound involves the oxidative chlorination of the corresponding thiol or a derivative. The following protocol is a representative procedure that can be adapted for this synthesis.

Experimental Protocol: Synthesis via Oxidative Chlorination of Cyclopentylmethanethiol

Materials:

-

Cyclopentylmethanethiol

-

N-Chlorosuccinimide (NCS)

-

Tetrabutylammonium chloride

-

Acetonitrile

-

Water

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentylmethanethiol (1.0 eq) and tetrabutylammonium chloride (0.1 eq) in a mixture of acetonitrile and water (4:1).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of N-Chlorosuccinimide (2.2 eq) in acetonitrile to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Caption: General mechanism for sulfonamide formation.

Experimental Protocol: Synthesis of N-Benzyl-cyclopentylmethanesulfonamide

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (or pyridine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of this compound (1.1 eq) in DCM dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Table 2: Representative Conditions for Sulfonamide Synthesis

| Amine Type | Base | Solvent | Temperature | Typical Yield |

| Primary | Triethylamine | DCM | 0°C to RT | 80-95% |

| Secondary | Pyridine | THF | RT | 75-90% |

| Aniline | DMAP | Acetonitrile | Reflux | 60-85% |

This compound reacts with alcohols and thiols in the presence of a base to form the corresponding sulfonate esters and thioesters. These reactions are analogous to sulfonamide formation and are crucial for introducing the cyclopentylmethanesulfonyl group as a protecting group or for further functionalization.

Experimental Protocol: Synthesis of Ethyl Cyclopentylmethanesulfonate

Materials:

-

This compound

-

Ethanol

-

Pyridine

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask, dissolve ethanol (1.0 eq) in pyridine (used as both base and solvent) and cool to 0°C.

-

Slowly add this compound (1.1 eq) to the solution.

-

Stir the reaction at room temperature for 6-12 hours.

-

Pour the reaction mixture into ice-cold 1 M HCl.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the sulfonate ester.

Elimination Reactions: A Competing Pathway

Under strongly basic conditions, particularly with sterically hindered bases, this compound can undergo elimination reactions to form cyclopentylidenemethane. This occurs via the formation of a sulfene intermediate. More commonly, the corresponding sulfonate ester can undergo base-induced elimination.

Mechanism (E2 of a Cyclopentylmethanesulfonate):

When a cyclopentylmethanesulfonate ester is treated with a strong, non-nucleophilic base, an E2 elimination can occur. The base abstracts a proton from the carbon adjacent to the cyclopentyl ring, leading to the formation of a double bond and the departure of the sulfonate leaving group. According to Zaitsev's rule, the more substituted alkene is generally the major product.

Caption: Concerted E2 elimination pathway.

Spectroscopic Characterization

The structure of this compound and its derivatives can be confirmed using standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Characteristic Features |

| ¹H NMR | Multiplets in the range of 1.2-2.0 ppm (cyclopentyl protons), a doublet around 3.5-3.8 ppm (CH₂SO₂Cl). |

| ¹³C NMR | Resonances for the cyclopentyl carbons and a downfield signal for the CH₂SO₂Cl carbon. |

| IR | Strong absorption bands around 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching of the sulfonyl chloride group. |

| Mass Spec | A molecular ion peak and characteristic fragmentation patterns including the loss of Cl and SO₂. |

Applications in Drug Development and Agrochemicals

The cyclopentylmethanesulfonyl moiety is a valuable pharmacophore in drug design. The cyclopentyl group can enhance lipophilicity, improving membrane permeability and oral bioavailability. The sulfonamide linkage formed from its reaction with amines is a common feature in many marketed drugs, acting as a stable and effective bioisostere for amide bonds.

This compound and related compounds have been utilized in the synthesis of:

-

Anticancer agents: The cyclopentyl group can be tailored to fit into hydrophobic pockets of target enzymes.

-

Anti-inflammatory drugs: The sulfonamide group can participate in key hydrogen bonding interactions with biological targets.

-

Antiviral and antibacterial agents: The overall molecular shape and electronic properties imparted by the cyclopentylmethanesulfonyl group can lead to potent inhibitory activity.

-

Herbicides and Insecticides: The lipophilic nature of the cyclopentyl group can aid in the transport and efficacy of agrochemicals.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. It reacts with water to release corrosive HCl gas. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the cyclopentylmethanesulfonyl moiety. Its reactivity is dominated by nucleophilic substitution, providing straightforward access to a wide range of sulfonamides and sulfonate esters that are of significant interest in pharmaceutical and agrochemical research. A thorough understanding of its reactivity profile, including potential competing elimination pathways, is crucial for its effective application in complex molecule synthesis.

References

- Pandey, J. et al. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. 2018; 8(4): 194-213.

-

Chemistry LibreTexts. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]

-

Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

-

Chemsrc. CYCLOPENTYL-METHANESULFONYL CHLORIDE | CAS#:242459-85-4. Available from: [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]

-

Chemistry LibreTexts. 11.8: Elimination Reactions- Zaitsev's Rule. Available from: [Link]

An In-Depth Technical Guide to Cyclopentylmethanesulfonyl Chloride: Synthesis, Commercial Availability, and Applications in Modern Drug Discovery

Abstract: Cyclopentylmethanesulfonyl chloride is a pivotal sulfonylating agent increasingly utilized in organic synthesis and pharmaceutical development. Its distinct cyclopentyl moiety offers unique steric and electronic properties that can enhance reactivity, selectivity, and the physicochemical characteristics of target molecules. This guide provides a comprehensive technical overview encompassing its synthesis, detailed commercial availability, core applications in drug discovery with a focus on sulfonamide synthesis, and essential safety and handling protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work.

Introduction to Sulfonyl Chlorides in Medicinal Chemistry

Sulfonyl chlorides are a cornerstone class of reagents in medicinal chemistry, primarily serving as precursors to sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in a wide array of FDA-approved drugs, including antibiotics, diuretics, and antiviral agents. The introduction of a sulfonyl group can significantly modulate a molecule's properties, such as its solubility, bioavailability, and binding affinity to biological targets.[1] this compound, in particular, provides a lipophilic cyclopentyl group that can improve a drug candidate's pharmacokinetic profile.[2] Its utility spans synthetic chemistry, pharmaceutical development, and even agrochemical formulations.[1]

Physicochemical Profile of this compound

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application.

Chemical Structure and Properties

This compound is a liquid at room temperature characterized by the following properties:

| Property | Value | Source(s) |

| CAS Number | 242459-85-4 | [1][3] |

| Molecular Formula | C₆H₁₁ClO₂S | [1][3][4] |

| Molecular Weight | 182.67 g/mol | [1][3][4] |

| Appearance | Liquid | [1] |

| Purity | ≥ 95% (typically by NMR) | [1] |

| Storage Conditions | 0-8°C, under inert atmosphere | [1][3] |

Synthesis and Manufacturing Insights

While readily available commercially, understanding the synthesis of this compound is crucial for assessing potential impurities and for contexts where in-house preparation may be considered. A common conceptual pathway involves the chlorosulfonation of a cyclopentylmethyl precursor.

General Synthetic Approach

A plausible synthetic route involves the reaction of a suitable cyclopentane derivative with a chlorosulfonating agent. While specific industrial methods for this exact molecule are proprietary, analogous reactions, such as the synthesis of methanesulfonyl chloride from methane, sulfur dioxide, and chlorine gas under UV irradiation, provide a model for the formation of the sulfonyl chloride group.[5] This highlights the use of fundamental building blocks to construct the final reagent.

Caption: General reaction scheme for the sulfonylation of an amine.

This reaction is fundamental in pharmaceutical development for creating sulfonamide-based drugs. [1]The lipophilic nature of the cyclopentyl group can be strategically employed to enhance the membrane permeability and overall drug-like properties of the final compound. [2]

Experimental Protocol: General Procedure for Sulfonylation of an Amine

This protocol is a self-validating system, providing a robust starting point for synthesis.

-

Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 equivalent) and a suitable non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is critical to control the exothermic nature of the reaction.

-

Reagent Addition: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution. Maintaining a slow addition rate prevents temperature spikes and side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Safety, Handling, and Storage

This compound is a reactive chemical that requires careful handling to ensure personnel safety.

Hazard Identification

As with most sulfonyl chlorides, it is corrosive and reacts with water, potentially liberating toxic gas. [6]It can cause severe skin burns and eye damage. Inhalation may lead to respiratory irritation. [6]

-

Incompatible Materials: Strong oxidizing agents, water, bases, amines, and alcohols. [6]

Recommended Handling Procedures

All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Caption: Safe handling workflow for this compound.

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. [6]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention. [6]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately. [6]* Ingestion: Rinse mouth. Do NOT induce vomiting. [6]

Long-term Storage and Stability

For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (0-8°C). [1][3]This prevents degradation from atmospheric moisture.

Conclusion

This compound is a valuable and commercially accessible reagent for drug discovery and synthetic chemistry. Its unique cyclopentyl moiety provides a tool for chemists to introduce lipophilicity and specific steric properties into target molecules. By understanding its synthesis, proper handling procedures, and reaction mechanisms, researchers can effectively and safely incorporate this building block into the development of novel therapeutics and other advanced chemical entities.

References

- Simson Pharma Limited. Cyclopropyl Chloride | CAS No- 7393-45-5.

- Chem-Impex. Cyclopentyl-Methanesulfonyl Chloride.

- BLD Pharm. 242459-85-4|this compound.

- Chemsrc. CYCLOPENTYL-METHANESULFONYL CHLORIDE | CAS#:242459-85-4.

- Fisher Scientific.

- Sigma-Aldrich.

- Organic Syntheses Procedure. is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a.

- Cole-Parmer.

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- ResearchGate. Library‐Friendly Synthesis of Bicyclo[1.1.1]pentane‐Containing Sulfonamides via a Transition Metal‐Free Three‐Component Reaction.

- Benchchem.

- Google Patents. US4997535A - Method of manufacturing methanesulfonyl chloride.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Apollo Scientific.

- Google Patents. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.

- Santa Cruz Biotechnology. Cyclopentyl-Methanesulfonyl Chloride | SCBT.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bldpharm.com [bldpharm.com]

- 4. CYCLOPENTYL-METHANESULFONYL CHLORIDE | CAS#:242459-85-4 | Chemsrc [chemsrc.com]

- 5. US4997535A - Method of manufacturing methanesulfonyl chloride - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

Foreword: Contextualizing Cyclopentylmethanesulfonyl Chloride in Modern Synthesis

An In-depth Technical Guide to the Theoretical and Practical Aspects of Cyclopentylmethanesulfonyl Chloride

In the landscape of contemporary medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable reagents.[1] Their reactivity allows for the construction of sulfonamides, a privileged scaffold in a vast array of pharmaceuticals.[1][2] this compound (CMSC) emerges as a particularly valuable building block within this class. The cyclopentyl moiety is not merely a passenger; its unique lipophilicity, size, and conformational characteristics can significantly influence the pharmacokinetic and pharmacodynamic profiles of a parent molecule, potentially enhancing metabolic stability and target engagement.[3] This guide aims to provide a holistic understanding of CMSC, bridging the gap between its fundamental theoretical properties and its practical application in the laboratory. We will explore its molecular architecture through a computational lens, detail its synthesis and reactivity with validated protocols, and contextualize its utility in the demanding field of drug discovery.

PART 1: A Theoretical Framework for Understanding CMSC

A deep understanding of a reagent's behavior begins with its electronic structure and molecular properties. Theoretical studies, primarily using Density Functional Theory (DFT), provide critical insights that predict and rationalize experimental outcomes.

Molecular Geometry and Conformational Dynamics

The defining feature of CMSC, beyond the reactive sulfonyl chloride group, is the cyclopentyl ring. Unlike rigid aromatic systems, this saturated ring is conformationally flexible, primarily adopting non-planar "envelope" and "twist" conformations to alleviate torsional strain. The specific conformation influences the steric environment around the reactive center and can be pivotal for binding interactions in a biological context. DFT calculations are employed to determine the lowest energy (most stable) conformation, which is essential for accurate modeling of its interactions.

The Electronic Landscape: Reactivity and Frontier Molecular Orbitals

The reactivity of sulfonyl chlorides is governed by the highly electrophilic nature of the sulfur atom.[1] This is a direct consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

-

Electrostatic Potential: A calculated electrostatic potential map would reveal a significant region of positive charge (electron deficiency) centered on the sulfur atom, marking it as the primary site for nucleophilic attack.

-

Frontier Molecular Orbitals (FMO): FMO theory is a powerful tool for predicting reactivity.

-

LUMO (Lowest Unoccupied Molecular Orbital): For CMSC, the LUMO is predominantly located on the σ* antibonding orbital of the S-Cl bond. Nucleophilic attack involves the donation of electrons into this orbital, which leads to the cleavage of the S-Cl bond.

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is typically localized on the lone pair electrons of the oxygen and chlorine atoms.

-

This electronic arrangement is the fundamental reason CMSC is an excellent sulfonylating agent.[2]

Spectroscopic Correlations

Theoretical calculations can predict spectroscopic data, which aids in the characterization of synthesized materials.

-

Infrared (IR) Spectroscopy: DFT vibrational analysis can predict the characteristic stretching frequencies. For CMSC, strong absorptions corresponding to the asymmetric and symmetric S=O stretches are expected, typically in the ranges of 1350-1400 cm⁻¹ and 1160-1200 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can estimate the ¹H and ¹³C chemical shifts, providing a theoretical benchmark to confirm the structure of the synthesized compound.

PART 2: Synthesis, Handling, and Key Reactions

Bridging theory and practice requires robust and reproducible methodologies. This section details the synthesis of CMSC and its subsequent use in cornerstone reactions.

Synthesis of this compound

A reliable and scalable synthesis of alkanesulfonyl chlorides proceeds from readily available alkyl halides or mesylates via an S-alkyl isothiourea salt intermediate.[4] This method avoids the direct handling of odorous thiols.

Workflow: Synthesis of CMSC

Caption: Figure 1. A robust two-step synthetic workflow for CMSC.

Experimental Protocol: Synthesis from Cyclopentylmethyl Bromide

-

Step 1: Formation of S-Cyclopentylmethylisothiourea Salt

-

To a stirred solution of thiourea (1.0 eq) in ethanol, add cyclopentylmethyl bromide (1.0 eq).

-

Heat the mixture to reflux for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude isothiourea salt, which can often be used in the next step without further purification.

-

-

Step 2: Oxidative Chlorination

-

Suspend the crude S-cyclopentylmethylisothiourea salt in a biphasic mixture of dichloromethane and water.

-

Cool the mixture to 0°C in an ice bath.

-

Add N-Chlorosuccinimide (NCS) (2.5-3.0 eq) portion-wise, ensuring the internal temperature remains below 10°C.

-

Stir vigorously at 0-5°C for 2-3 hours until TLC analysis indicates the consumption of the starting material.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound. Purification can be achieved via vacuum distillation if necessary.

-

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling in a well-ventilated fume hood.[5]

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.[6]

-

Moisture Sensitivity: It reacts with water and other protic solvents, potentially liberating corrosive HCl gas.[5][6] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Incompatibilities: Avoid contact with strong bases, amines, alcohols, and strong oxidizing agents.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[5][7]

Core Reactions: Building with CMSC

The electrophilicity of the sulfur atom in CMSC allows it to react readily with a wide range of nucleophiles.

1. Sulfonamide Formation: This is arguably the most significant reaction of CMSC in drug development.[2] It involves the reaction with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the HCl byproduct.

Logical Diagram: Sulfonamide Synthesis

Caption: Figure 2. The fundamental reaction of CMSC with an amine.

2. Sulfonate Ester Formation: In a similar fashion, CMSC reacts with alcohols or phenols to form sulfonate esters. These esters are excellent leaving groups, converting the hydroxyl group into a reactive site for subsequent nucleophilic substitution (Sₙ2) reactions.[1]

PART 3: Applications in Drug Development

The incorporation of the cyclopentylmethanesulfonyl moiety can be a strategic decision to optimize the properties of a drug candidate.

Modulation of Physicochemical Properties

The primary role of the CMSC reagent is to introduce the cyclopentylmethanesulfonyl group, which can improve:

-

Solubility and Bioavailability: The sulfonamide group can act as a hydrogen bond acceptor, while the cyclopentyl group increases lipophilicity. This balance is crucial for oral absorption and distribution.[2]

-

Metabolic Stability: The cyclopentyl group can sterically shield adjacent functionalities from metabolic enzymes (e.g., cytochrome P450s), potentially increasing the drug's half-life.[3]

-

Target Binding: The non-polar cyclopentyl group can engage in favorable van der Waals or hydrophobic interactions within a protein's binding pocket, enhancing potency and selectivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 242459-85-4 | [2][8] |

| Molecular Formula | C₆H₁₁ClO₂S | [2][8] |

| Molecular Weight | 182.67 g/mol | [2][8] |

| Appearance | Liquid | [2] |

| LogP (calculated) | 2.826 | [8] |

| PSA (Polar Surface Area) | 42.52 Ų | [8] |

Case Study Context: A Hypothetical Kinase Inhibitor

Consider a drug discovery program targeting a specific kinase. An initial lead compound shows good potency but suffers from poor oral bioavailability and rapid metabolism.

-

Problem: The lead compound has a metabolically labile aromatic ring and poor water solubility.

-

Hypothesis: Introducing a cyclopentylmethanesulfonyl group onto a key amine functionality will increase lipophilicity to improve membrane permeability while simultaneously blocking a site of metabolism.

-

Execution: The medicinal chemistry team would react the amine intermediate with this compound using the protocol described in Section 2.3.

-

Outcome: The resulting sulfonamide derivative demonstrates a 10-fold increase in oral bioavailability and a 5-fold longer half-life in pharmacokinetic studies, validating the strategic choice of CMSC as a key reagent. This exemplifies how CMSC is not just a synthetic tool, but a component of rational drug design.

Conclusion

This compound is a powerful reagent that offers more than just a means to form a sulfonamide bond. Its value lies in the predictable introduction of a functional group with a unique combination of steric and electronic properties beneficial for drug development. A thorough, theory-grounded understanding of its electronic structure and reactivity, combined with robust and safe handling protocols, empowers researchers to leverage CMSC to its full potential. As the demand for molecules with highly optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties grows, the strategic application of reagents like this compound will continue to be a cornerstone of successful pharmaceutical research.

References

-

CYCLOPENTYL-METHANESULFONYL CHLORIDE | CAS#:242459-85-4. Chemsrc. Available at: [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]

-

Material Safety Data Sheet - Cyclopentyl chloride, 99+%. Cole-Parmer. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. CYCLOPENTYL-METHANESULFONYL CHLORIDE | CAS#:242459-85-4 | Chemsrc [chemsrc.com]

Troubleshooting & Optimization

Technical Support Center: Cyclopentylmethanesulfonyl Chloride (CpCH₂SO₂Cl)

Topic: Overcoming Steric Hindrance & Optimizing Reactivity

Document ID: TSC-OPT-2024-09 | Status: Active | Tier: Advanced Application Support

Core Technical Analysis: The "Beta-Branching" Paradox

The Problem:

Users frequently report stalled conversion or low yields when reacting Cyclopentylmethanesulfonyl chloride (CpCH₂SO₂Cl) with secondary amines or bulky anilines.

Unlike simple methanesulfonyl chloride (MsCl), CpCH₂SO₂Cl possesses a cyclopentyl group at the

The Trap (Side Reactions): When the reaction stalls, researchers often apply heat or excess base. This triggers the Sulfene Pathway .

-

Mechanism: Bases (like

) can deprotonate the -

Result: Elimination of HCl to form a transient sulfene intermediate (

). This species rapidly oligomerizes or hydrolyzes, leading to "tar" and complex impurity profiles rather than the desired sulfonamide.

Troubleshooting Modules

Module A: Reaction Stalling (Kinetics)

Symptom: LCMS shows unreacted starting material after 4+ hours, even with excess nucleophile.

Root Cause: Steric mismatch between the nucleophile and the

-

Recommendation: Add 10-20 mol% 4-Dimethylaminopyridine (DMAP) or N-Methylimidazole (NMI) .

-

Why it works: DMAP attacks the sulfonyl chloride to form a Sulfonyl-Pyridinium cation . This intermediate is:

-

More electrophilic than the parent chloride.

-

Projects the sulfur atom away from the bulky cyclopentyl group, reducing steric shielding.

-

Possesses a better leaving group (DMAP) than chloride.

-

Module B: Impurity Formation (Sulfene Control)

Symptom: Darkening of reaction mixture; LCMS shows multiple non-product peaks; low mass balance. Root Cause: Base-mediated elimination to sulfene, triggered by high temperatures or "hard" bases. Solution: Base Selection & Temperature Control.

-

Protocol Shift: Switch from Triethylamine (

) to DIPEA (Hünig's Base) .-

Rationale: DIPEA is sterically bulky, making it a poor nucleophile for

-proton abstraction (kinetic isotope effect) but an effective proton scavenger for the byproduct HCl.

-

-

Critical Parameter: Maintain reaction temperature < 0°C during base addition. Never heat above 40°C unless conversion is verified.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for optimizing CpCH₂SO₂Cl reactions.

Figure 1: Troubleshooting decision tree for aliphatic sulfonyl chloride optimization.

Experimental Protocols

Protocol A: The "Steric-Buster" Method (Recommended)

Use this for secondary amines, anilines, or when standard conditions fail.

Reagents:

-

This compound (1.0 equiv)

-

Nucleophile (Amine/Alcohol) (1.1 equiv)

-

DIPEA (1.5 equiv)

-

DMAP (0.1 equiv - Critical )

-

Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step:

-

Dissolution: Dissolve the Nucleophile, DIPEA, and DMAP in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.

-

Cooling: Cool the mixture to 0°C using an ice bath. Do not skip this.

-

Addition: Add this compound dropwise over 5 minutes.

-

Why: Slow addition prevents localized "hotspots" of high concentration that favor sulfene formation.

-

-

Equilibration: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT).

-

Monitoring: Check LCMS at 1 hour.

-

Success Criteria: >95% conversion of chloride.

-

-

Workup: Quench with 1M HCl (aq) to remove DMAP and excess amine. Extract with DCM.

Protocol B: The "Schotten-Baumann" Alternative

Use this for water-soluble nucleophiles or if anhydrous conditions are impossible.

Reagents:

-

This compound (1.1 equiv)

-

Nucleophile (1.0 equiv)[1]

-

Base:

or -

Solvent: THF / Water (1:1 mixture)

Step-by-Step:

-

Dissolve nucleophile and inorganic base in water.

-

Dissolve sulfonyl chloride in THF.

-

Add the THF solution to the water solution vigorously at 0°C.

-

Note: This relies on the interfacial reaction. It avoids sulfene formation (weak base) but suffers from competitive hydrolysis. Use 10-20% excess sulfonyl chloride.

Comparative Data: Catalyst Efficiency

The following table summarizes internal benchmarking data for the reaction of CpCH₂SO₂Cl with 2,6-dimethylaniline (a sterically hindered model nucleophile).

| Condition | Base | Catalyst | Temp | Conversion (2h) | Major Byproduct |

| Standard | None | RT | 35% | Unreacted SM | |

| Thermal | None | 60°C | 45% | Sulfonic Acid / Tars | |

| Catalytic | DMAP (10%) | RT | 92% | None | |

| Optimized | DIPEA | DMAP (10%) | 0°C -> RT | 98% | None |

Mechanism of Action: DMAP Catalysis[2][3][4]

Understanding why you are adding DMAP helps in troubleshooting.

Figure 2: The DMAP catalytic cycle bypasses the steric barrier of the cyclopentyl group.

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine as the solvent to solve the steric issue?

A: Generally, no. While Pyridine is a nucleophilic catalyst, it is significantly less active than DMAP (approx.

Q: My product has a strong sulfur smell, and the yield is low. What happened? A: You likely generated the Sulfene intermediate which then decomposed. This happens if you add the base too quickly or at too high a temperature. Ensure you are at 0°C and adding base dropwise.

Q: Can I use NaH (Sodium Hydride) to deprotonate my amine first?

A: High Risk. Strong anionic bases like NaH are very likely to deprotonate the

References

-

Mechanistic Insight on DMAP Catalysis

- Title: The DMAP-Catalyzed Acyl

- Source: ScholarWorks @ UTRGV.

-

URL: (Generalized mechanism for acyl/sulfonyl transfer).

-

Sulfonyl Chloride Reactivity & Side Reactions

-

Physical Properties & Handling

- Title: this compound | C6H11ClO2S | CID 3717197.

- Source: PubChem (NIH).

-

URL:

-

General Aliphatic Sulfonylation Strategies

-

Title: Efficient synthesis of aliphatic sulfones by Mg mediated coupling.[3]

- Source: Organic & Biomolecular Chemistry (RSC).

-

URL:

-

Sources

Technical Support Center: Cyclopentylmethanesulfonyl Chloride (CpMsCl)

Topic: Anhydrous Conditions & Handling Protocols

Document ID: TS-CpMsCl-001 | Status: Verified | Tier: Level 3 (Senior Scientist Support)

Core Directive: The Anhydrous Ecosystem

User Query: "Why are anhydrous conditions non-negotiable for Cyclopentylmethanesulfonyl chloride, and how strictly must I control moisture?"

Technical Insight:

this compound (CpMsCl) is an alkanesulfonyl chloride possessing

-

Direct Hydrolysis: Nucleophilic attack by water at the sulfur atom, yielding Cyclopentylmethanesulfonic acid and HCl.

-

Sulfene-Mediated Hydrolysis (The Hidden Killer): In the presence of base (e.g., Et

N), CpMsCl undergoes E2 elimination to form a highly reactive sulfene intermediate (

The "Zero-Tolerance" Standard:

-

Solvent Water Content: Must be < 50 ppm .

-

Atmosphere: Positive pressure of dry Nitrogen (

) or Argon ( -

Glassware: Oven-dried (

for 4h) or flame-dried under vacuum.

Troubleshooting Guide (Q&A Format)

Category A: Reaction Failure & Yield Loss

Q1: "I followed the protocol, but my yield is <40%, and TLC shows a baseline spot. What happened?" Diagnostic: This is the classic signature of hydrolysis . The baseline spot is Cyclopentylmethanesulfonic acid (or its salt). Root Cause:

-

Wet Solvent: "Anhydrous" solvent from a bottle opened weeks ago often contains 100-300 ppm water.

-

Hygroscopic Amine: If your nucleophile (amine/alcohol) is a salt (e.g., HCl salt), it may be wet. Corrective Action:

-

Solvent: Distill DCM over

or use a fresh solvent purification system (SPS) aliquot. -

Reagent: Azeotrope your nucleophile with dry toluene/benzene prior to reaction if it is a solid or viscous oil.

Q2: "The reaction fumed violently upon adding the base. Is this normal?" Diagnostic: No. This indicates a runaway exotherm caused by rapid HCl generation or sulfene polymerization. Root Cause:

-

Moisture Contamination: Water reacts exothermically with CpMsCl to release HCl gas.

-

Temperature too High: Adding base at Room Temperature (RT) triggers rapid sulfene formation. Corrective Action:

-

Thermal Control: Always cool the CpMsCl solution to

or -

Addition Rate: Add the base (e.g., Triethylamine, DIPEA) dropwise over 10-15 minutes.

Category B: Impurity Profiling

Q3: "I see a side product with a mass [M-36]. Is this elimination?" Diagnostic: Likely yes. Root Cause: If you are sulfonylating an alcohol, the base might be acting as a nucleophile or promoting elimination on the substrate rather than the reagent. Technical Nuance:

-

Base Selection: For CpMsCl, Pyridine is often safer than Triethylamine (TEA). TEA promotes the sulfene mechanism aggressively. Pyridine acts as a nucleophilic catalyst (forming a sulfonyl-pyridinium intermediate) which is less prone to "loose" sulfene generation, offering a more controlled substitution.

Standard Operating Procedure (SOP)

Protocol: Anhydrous Sulfonylation of an Amine with CpMsCl

Scope: Synthesis of Sulfonamides. Scale: 1.0 mmol basis.

| Reagent | Equivalents | Role | Handling Note |

| Amine Substrate | 1.0 equiv | Nucleophile | Dry under high vac for 1h. |

| CpMsCl | 1.1 - 1.2 equiv | Electrophile | Weigh quickly; store in dessicator. |

| Dichloromethane (DCM) | [0.2 M] | Solvent | Must be dry (<50 ppm water). |

| Triethylamine (Et | 1.5 - 2.0 equiv | Base | Distilled over KOH or fresh bottle. |

| DMAP | 0.1 equiv | Catalyst | Optional; accelerates sluggish amines. |

Step-by-Step Methodology:

-

Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flame-dry under vacuum and backfill with

(3 cycles). -

Dissolution: Syringe in anhydrous DCM (5 mL). Add the Amine (1.0 mmol) and Et

N (1.5 mmol). Stir to dissolve. -

Thermal Equilibration: Submerge the flask in an ice-water bath (

). Allow to cool for 10 minutes. -

Reagent Addition:

-

Best Practice: Dissolve CpMsCl (1.2 mmol) in a separate dry vial with 1 mL DCM.

-

Add the CpMsCl solution dropwise to the amine solution over 5 minutes.

-

Observation: Slight fuming (HCl) is possible; white precipitate (

) should form immediately.

-

-

Reaction: Stir at

for 30 minutes, then allow to warm to RT. Monitor by TLC.[1][2] -

Quench: Once complete, re-cool to

. Add saturated -

Workup: Dilute with DCM, wash with water, 1N HCl (to remove excess base/amine), and Brine. Dry over

.[2]

Mechanistic Visualization

The following diagram illustrates the Sulfene vs. Direct Substitution pathways and how anhydrous conditions prevent the "Hydrolysis Sink."

Caption: The "Sulfene Trap": Alkanesulfonyl chlorides form reactive sulfenes with base. In the presence of water, this intermediate collapses to waste acid instantly, bypassing the product.

References

-

King, J. F. (1975). Return of the Sulfenes. Accounts of Chemical Research. [Link]

- Context: Foundational text establishing the mechanism of sulfene formation

- Context: Standard protocols for handling moisture-sensitive sulfonyl chlorides.

-

Organic Chemistry Portal. (2024). Sulfonylation of Amines. [Link]

- Context: Verified reaction conditions for sulfonamide synthesis.

- Context: Safety and handling data regarding HCl release and hydrolysis hazards.

Sources

Technical Support Center: Byproduct Identification in Cyclopentylmethanesulfonyl Chloride Reactions

Welcome to the technical support center for Cyclopentylmethanesulfonyl Chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and subtleties encountered when using this versatile sulfonylating agent.[1] Our goal is to provide you with in-depth, field-proven insights to help you anticipate, identify, and mitigate the formation of byproducts, ensuring the integrity and success of your synthetic endeavors.

Introduction

This compound is a valuable reagent in modern organic synthesis, particularly for the preparation of sulfonamides in medicinal chemistry.[1] Its unique cyclopentyl moiety can impart desirable pharmacokinetic properties, such as improved solubility and bioavailability, to the target molecule. However, like all sulfonyl chlorides, its high reactivity can lead to the formation of various byproducts that may complicate purification and compromise yield and purity. This guide provides a structured approach to troubleshooting these reactions, grounded in mechanistic principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered during the use of this compound.

Q1: My reaction is complete, but I see a significant amount of a water-soluble impurity. What is it likely to be?

A1: The most probable water-soluble byproduct is cyclopentylmethanesulfonic acid . This is formed through the hydrolysis of this compound by residual water in your reaction mixture or during the aqueous workup.[2] Sulfonyl chlorides are highly susceptible to moisture, and this hydrolysis is a common side reaction.[3]

-

Causality: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by water, a nucleophile, leading to the displacement of the chloride ion.

-

Mitigation:

-

Ensure all glassware is rigorously dried.

-

Use anhydrous solvents and reagents.

-

Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

When quenching the reaction, do so at low temperatures (e.g., pouring the reaction mixture onto ice) to minimize the rate of hydrolysis of any remaining starting material.[2]

-

Q2: After reacting with a primary amine, I observe a second, less polar spot on my TLC that also contains the cyclopentylmethanesulfonyl group. What could this be?

A2: This is likely the N,N-bis(cyclopentylmethanesulfonyl)amine , resulting from the di-sulfonylation of your primary amine.

-

Causality: After the initial formation of the desired monosulfonamide, the nitrogen atom is still nucleophilic and can react with a second molecule of this compound. This is more likely to occur if:

-

A large excess of the sulfonyl chloride is used.

-

The reaction temperature is too high.

-

The reaction is allowed to proceed for an extended period after the consumption of the starting amine.

-

-

Mitigation:

-

Use a stoichiometry of 1.0 to 1.1 equivalents of this compound relative to the amine.

-

Add the sulfonyl chloride slowly to the reaction mixture to avoid high local concentrations.

-

Maintain a low reaction temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction closely by TLC or HPLC and stop it once the starting amine is consumed.

-

Q3: My reaction with a secondary amine is sluggish, and upon workup, I isolate a significant amount of unreacted amine. What is causing this?

A3: The hydrogen chloride (HCl) generated during the reaction is likely protonating your secondary amine, rendering it non-nucleophilic.

-

Causality: The sulfonylation of an amine produces one equivalent of HCl. This strong acid will protonate the most basic species in the reaction mixture, which is often the starting amine. The resulting ammonium salt is not nucleophilic and will not react with the sulfonyl chloride.

-

Mitigation:

-

Include a non-nucleophilic base in your reaction to act as an HCl scavenger. Common choices include triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA). Use at least one equivalent of the base, and often a slight excess (1.1-1.5 equivalents) is beneficial.

-

Pyridine can also be used and can serve as both a base and a nucleophilic catalyst.

-

Part 2: Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific experimental issues.

Issue 1: Low Yield of the Desired Sulfonamide

| Potential Cause | Explanation | Recommended Action |

| Hydrolysis of Starting Material | A significant portion of the this compound is being consumed by reaction with water. | As detailed in FAQ 1, ensure strictly anhydrous conditions. Consider using molecular sieves in your solvent. |

| Protonation of Amine Nucleophile | The amine is being deactivated by the in-situ generated HCl. | Add a suitable base (e.g., Et3N, DIPEA) to the reaction mixture. |

| Poor Nucleophilicity of the Amine | The amine substrate may be sterically hindered or electronically deactivated. | Increase the reaction temperature moderately (e.g., from 0 °C to room temperature, or from room temperature to 40-50 °C). Consider using a more forcing solvent like DMF or DMA. |

| Degradation of the Sulfonyl Chloride | Although generally stable, prolonged storage or exposure to harsh conditions can lead to degradation. | Use freshly acquired or properly stored this compound. Confirm its purity by ¹H NMR before use. |

Issue 2: Complex Mixture of Byproducts Observed by LC-MS or GC-MS

If your analysis reveals multiple unexpected peaks, a systematic approach is needed for identification.

Caption: A systematic workflow for identifying unknown byproducts.

| Byproduct Name | Structure (R = Cyclopentylmethyl) | Expected Mass Change from Amine | Identification Clues |

| Cyclopentylmethanesulfonic Acid | R-SO₃H | N/A (Does not incorporate amine) | Highly polar, water-soluble. Will appear at a very early retention time on reverse-phase HPLC. |

| N,N-bis(cyclopentylmethanesulfonyl)amine | R-SO₂-N(H)-SO₂-R | + (Mass of R-SO₂) | Significantly less polar than the desired sulfonamide. Molecular weight will be [Mass of Amine - 1 + 2 * (Mass of R-SO₂)]. |

| Triethylammonium Chloride | [Et₃NH]⁺Cl⁻ | N/A | Water-soluble salt, typically removed during workup. Can sometimes be observed by ESI-MS. |

| Sulfene Adducts | Varies | Varies | The presence of isomers of the desired product could indicate a sulfene mechanism. This is less common for this specific sulfonyl chloride but possible with strong, non-hindered bases. |

Issue 3: Inconsistent Reaction Times or Stalled Reactions

| Potential Cause | Explanation | Recommended Action |

| Inadequate Mixing | If the reaction is heterogeneous or highly viscous, poor mixing can lead to localized concentration gradients and slow reaction rates. | Ensure efficient stirring. If solids are present, consider a different solvent system to improve solubility. |

| Base-Related Issues | The chosen base may be too hindered or not strong enough to effectively scavenge HCl, leading to a buildup of the unreactive ammonium salt. | If using a very hindered base like DIPEA with a hindered amine, consider switching to a less hindered base like Et3N or 2,6-lutidine. |

| Reagent Quality | The amine or sulfonyl chloride may be of poor quality or contain inhibitors. | Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). |

Part 3: Experimental Protocols and Diagrams

General Protocol for Sulfonamide Synthesis

This protocol is a starting point and should be optimized for your specific amine substrate.

-

To a solution of the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.05 eq) in anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by TLC or HPLC until the starting amine is consumed (typically 1-4 hours).

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (to remove excess amine and triethylamine), followed by saturated NaHCO₃ solution (to remove any cyclopentylmethanesulfonic acid), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Reaction Mechanisms

Caption: The desired sulfonylation reaction pathway.

Caption: Formation of cyclopentylmethanesulfonic acid via hydrolysis.

Analytical Method: General HPLC Protocol for Reaction Monitoring

This method can be used to assess the purity of the final product and identify byproducts.[4][5]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a high percentage of A (e.g., 95%) and ramp to a high percentage of B (e.g., 95%) over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Expected Elution Order:

-

Cyclopentylmethanesulfonic acid (very polar).

-

Desired sulfonamide.

-

N,N-bis(cyclopentylmethanesulfonyl)amine (less polar).

-

Unreacted this compound (if not quenched).

-

References

-

Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Chemistry. [Link]

-

Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

- Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.

-

Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). Molecules. [Link]

-

Preliminary Phytochemical Screening And Gc-Ms Analysis Of Bioactive Constituents In The Ethanolic Extract Of Empty Fruit Bunches. (2020). ResearchGate. [Link]

-

Protecting Groups for Amines: Sulfonamides. (2020). YouTube. [Link]

-

Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. (2025). ResearchGate. [Link]

-

Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (2022). PLoS ONE. [Link]

-

Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (1968). Journal of the Chemical Society B: Physical Organic. [Link]

-

Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. [Link]

-

Analytical Purity Determinations of Universal Food-Spice Curcuma longa through a QbD Validated HPLC Approach. (2023). MDPI. [Link]

-

An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023). ACG Publications. [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2006). Molecules. [Link]

-

Reactions of Stable a-Chlorosulfanyl Chlorides with CИS-Functionalized Compounds. (2003). Helvetica Chimica Acta. [Link]

-

Novel Sample Preparation and GC–MS/MS Analysis of Triclosan and Methyl Triclosan in Biosolids. (2017). LCGC International. [Link]

-

GC-MS Analysis of Bioactive Compound in Ethanolic Extract of Pithecellobium dulce Leaves. (2019). Acta Scientific. [Link]

-

Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [https://chemlabs.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2023_09_JACS_Sulfonamides.pdf]([Link] Macmillan/files/publications/2023_09_JACS_Sulfonamides.pdf)

-

Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (2023). ACS Catalysis. [Link]

-

Peak purity assessment in liquid chromatography-mass spectrometry. (2025). ResearchGate. [Link]

-

Strategies for peak-purity assessment in liquid chromatography. (1995). Journal of Chromatography A. [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. (2022). MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Analytical Purity Determinations of Universal Food-Spice Curcuma longa through a QbD Validated HPLC Approach with Critical Parametric Predictors and Operable-Design’s Monte Carlo Simulations: Analysis of Extracts, Forced-Degradants, and Capsules and Tablets-Based Pharmaceutical Dosage Forms [mdpi.com]

- 5. acgpubs.org [acgpubs.org]

Impact of impurities in Cyclopentylmethanesulfonyl chloride on reaction outcome

Welcome to the technical support center for Cyclopentylmethanesulfonyl chloride (CMS-Cl). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile sulfonating agent. As a key reagent in the synthesis of sulfonamides and other advanced materials, the purity of CMS-Cl is paramount to achieving desired reaction outcomes.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues arising from impurities, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in commercial this compound, and how are they formed?

A1: The purity of this compound can be compromised by impurities originating from its synthesis, degradation, or improper storage. Understanding these impurities is the first step in troubleshooting.

-

Cyclopentylmethanesulfonic Acid (CMSA): This is the most common impurity, formed via the hydrolysis of CMS-Cl upon exposure to moisture.[2] The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water.[2][3][4]

-

Hydrogen Chloride (HCl): A co-product of hydrolysis, HCl is a corrosive gas that can impact reaction stoichiometry by neutralizing the amine bases commonly used in sulfonylation reactions.[2][5][6]

-

Residual Starting Materials/Reagents: Depending on the synthetic route, impurities such as cyclopentylmethanethiol, its corresponding disulfide, or residual chlorinating agents (e.g., thionyl chloride, sulfuryl chloride) may be present.[7][8] These can lead to a variety of side reactions.[9]

-

Residual Solvents: Solvents used during synthesis or purification (e.g., dichloromethane, toluene) may be present and can interfere with subsequent reactions or product isolation.[10][11]

Q2: My reaction yield is consistently low when forming a sulfonamide with CMS-Cl. What is the likely cause?

A2: Low yield is a classic symptom of reagent degradation. The primary culprit is the hydrolysis of this compound into the unreactive Cyclopentylmethanesulfonic acid. This process has a twofold negative impact:

-

Reduced Active Reagent: The hydrolysis consumes the CMS-Cl, lowering its effective concentration and leaving less available to react with your substrate.

-

Base Quenching: The hydrolysis produces both CMSA and HCl, both of which will neutralize the base (e.g., triethylamine, pyridine) required for the sulfonamide formation. This reduces the amount of free base available to activate the nucleophile (the amine) and scavenge the HCl generated by the desired reaction, thereby stalling or preventing the reaction from going to completion.[5]

Q3: I am observing unexpected and difficult-to-separate byproducts. Could impurities in CMS-Cl be responsible?

A3: Absolutely. Beyond simple yield loss, impurities can actively participate in side reactions.

-

Sulfene Intermediate Formation: In the presence of a base (particularly sterically unhindered ones like triethylamine), CMS-Cl can undergo elimination of HCl to form a highly reactive intermediate known as cyclopentyl-sulfene.[12] This sulfene can then react with nucleophiles in a non-canonical fashion, leading to rearranged products or oligomers, which differ from the desired direct substitution product.

-

Residual Chlorinating Agents: If reagents like sulfuryl chloride are present from the CMS-Cl synthesis, they can chlorinate susceptible functional groups on your substrate, leading to a complex mixture of chlorinated byproducts.[9][13]

Q4: How should I properly store and handle this compound to maintain its integrity?

A4: Proper handling is critical to prevent degradation. Sulfonyl chlorides are moisture-sensitive.[2]

-

Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[2] It should be kept in a cool, dry place, away from heat and sources of ignition.[1]

-

Handling: When dispensing the reagent, work quickly and in a dry environment (e.g., in a glove box or under a stream of inert gas). Use dry glassware and anhydrous solvents for your reactions to minimize exposure to water.[2] Never leave the container open to the atmosphere.

Q5: What analytical techniques are recommended for assessing the purity of my CMS-Cl before use?

A5: Pre-use quality control is a best practice that saves time and resources.

-

NMR Spectroscopy: ¹H NMR is an excellent technique to assess purity. The presence of Cyclopentylmethanesulfonic acid will show a distinct set of peaks, and integration can be used to quantify its percentage relative to the desired sulfonyl chloride. Purity is often reported as ≥ 95% (NMR).[1]

-

Gas Chromatography (GC) & HPLC: These chromatographic techniques are powerful for separating and quantifying the sulfonyl chloride from non-volatile impurities (HPLC) or volatile impurities (GC).[14][15] Derivatization might be necessary for HPLC analysis to improve stability and detection.[13][15]

-

Titration: A simple acid-base titration can determine the amount of acidic impurities (HCl, CMSA). A more advanced method involves reacting an aliquot of the CMS-Cl with a known excess of an amine and then back-titrating the remaining amine to quantify the active sulfonyl chloride content.

Troubleshooting Guide: Impurity-Related Reaction Failures

This section provides a systematic approach to diagnosing and solving common problems encountered during reactions involving this compound.

Problem 1: Low or Stalled Reaction Conversion

-

Symptom: TLC or LC-MS analysis shows a large amount of unreacted starting material (amine/alcohol) even after extended reaction times or heating.

-

Causality Logic: This points to insufficient active sulfonating agent or a lack of necessary basicity for the reaction to proceed. The most probable cause is the hydrolysis of CMS-Cl, which both consumes the reagent and neutralizes the reaction base.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of Multiple, Unidentified Byproducts

-

Symptom: The reaction mixture is complex, showing multiple new spots on TLC or peaks in LC-MS that do not correspond to the starting material or the expected product.

-

Causality Logic: This suggests that alternative reaction pathways are competing with the desired nucleophilic substitution. This is often caused by the in situ formation of a sulfene intermediate or the presence of reactive impurities from the CMS-Cl synthesis.

-

Competing Reaction Pathways:

Caption: Competing pathways: direct substitution vs. sulfene formation.

-

Solutions & Protocols:

-

Modify Reaction Conditions to Favor Sₙ2:

-

Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to disfavor the elimination pathway.

-

Rate of Addition: Add the base slowly to the mixture of the amine and CMS-Cl. This keeps the instantaneous concentration of the base low, reducing the rate of sulfene formation.

-

-

Change the Base: Switch from a less hindered base like triethylamine to a more sterically hindered base such as diisopropylethylamine (DIPEA). The bulkier base is less effective at deprotonating the alpha-carbon to form the sulfene but can still act as an effective HCl scavenger.

-

Purify the Reagent: If side reactions persist, consider purifying the CMS-Cl to remove any residual synthetic reagents.

-